Seladelpar

描述

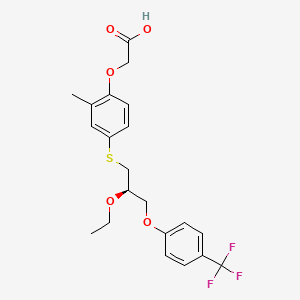

Structure

3D Structure

属性

IUPAC Name |

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHYSEDOYMYMNM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045332 | |

| Record name | Seladelpar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-79-5 | |

| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seladelpar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seladelpar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seladelpar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELADELPAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seladelpar's Mechanism of Action in Primary Biliary Cholangitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially liver failure.[1] Seladelpar (brand name Livdelzi®) is an orally active, potent, and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ).[2][3] Its approval marks a significant advancement in the treatment of PBC, particularly for patients with an inadequate response to or intolerance to ursodeoxycholic acid (UDCA).[4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in PBC, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Core Mechanism of Action: PPAR-δ Activation

This compound's therapeutic effects in PBC are mediated through its selective activation of PPAR-δ, a nuclear receptor that plays a critical role in regulating gene expression involved in various metabolic and inflammatory pathways within the liver.[5] PPAR-δ is expressed in multiple liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells, allowing this compound to exert pleiotropic effects on the key pathophysiological processes of PBC.

Upon binding to PPAR-δ, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The key mechanistic pillars of this compound's action in PBC are its anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.

Anti-Cholestatic Effects: Regulation of Bile Acid Homeostasis

A central feature of this compound's mechanism is the reduction of bile acid synthesis. This is primarily achieved through the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This effect is mediated by an indirect pathway involving Fibroblast Growth Factor 21 (FGF21).

The signaling cascade is as follows:

-

This compound activates PPAR-δ in hepatocytes.

-

PPAR-δ activation leads to an increased expression and secretion of FGF21.

-

FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.

-

The activated JNK pathway suppresses the transcription of the CYP7A1 gene.

This reduction in bile acid synthesis alleviates the cytotoxic accumulation of bile acids in the liver, a hallmark of PBC. Additionally, this compound has been shown to upregulate the expression of ABCB4 (MDR3), a canalicular transporter responsible for phospholipid secretion into bile, which may contribute to its hepatoprotective effects.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of bile duct damage in PBC. This compound exhibits anti-inflammatory properties by modulating the activity of Kupffer cells, the resident macrophages in the liver. PPAR-δ activation is known to polarize macrophages towards an anti-inflammatory M2 phenotype, which is associated with tissue repair. This shift helps to dampen the pro-inflammatory cascade that contributes to biliary injury.

Anti-Fibrotic Effects

Progressive liver fibrosis is a major concern in PBC. This compound has demonstrated anti-fibrotic effects, which are likely mediated by its action on hepatic stellate cells (HSCs). HSCs are the primary cell type responsible for extracellular matrix deposition in the liver. PPAR-δ activation has been shown to inhibit the activation of HSCs, thereby reducing collagen production and potentially slowing or reversing the progression of fibrosis.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in PBC have been evaluated in several key clinical trials, including the Phase 3 RESPONSE and ENHANCE studies, and the long-term open-label ASSURE study.

Table 1: Efficacy of this compound in the Phase 3 RESPONSE Trial

| Endpoint (at 12 months) | This compound 10 mg (n=128) | Placebo (n=65) | p-value |

| Primary Composite Endpoint | 61.7% | 20.0% | <0.001 |

| Biochemical Response¹ | |||

| Key Secondary Endpoints | |||

| ALP Normalization | 25.0% | 0% | <0.001 |

| Change in Pruritus NRS² (at 6 months) | -3.2 | -1.7 | 0.005 |

¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. ²In patients with moderate-to-severe pruritus at baseline (NRS ≥4).

Table 2: Biochemical and Pruritus Outcomes from the ENHANCE Trial (at 3 months)

| Endpoint | This compound 10 mg (n=89) | This compound 5 mg (n=89) | Placebo (n=87) | p-value (10 mg vs Placebo) |

| Primary Composite Endpoint | 78.2% | 57.1% | 12.5% | <0.0001 |

| Biochemical Response¹ | ||||

| Key Secondary Endpoints | ||||

| ALP Normalization | 27.3% | 5.4% | 0% | <0.0001 |

| Change in Pruritus NRS² | -3.14 | - | -1.55 | 0.02 |

| Other Biochemical Markers | ||||

| Mean % Change in ALT | -16.7% | -23.4% | -4% | 0.03 |

¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. ²In patients with moderate-to-severe pruritus at baseline (NRS ≥4).

Table 3: Long-Term Efficacy in the ASSURE Open-Label Extension Study

| Endpoint | Year 1 (n=53) | Year 2 (n=53) |

| Composite Endpoint Response | 66% | 79% |

| Biochemical Response¹ | ||

| ALP Normalization | 26% | 42% |

¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.

Experimental Protocols

Clinical Trial Methodologies

RESPONSE Trial (Phase 3)

-

Study Design: A 12-month, multicenter, double-blind, randomized, placebo-controlled trial.

-

Participants: 193 patients with PBC with an inadequate response to or intolerance to UDCA, and an ALP ≥1.67x ULN.

-

Intervention: Patients were randomized in a 2:1 ratio to receive this compound 10 mg orally once daily or placebo. The majority of patients (93.8%) continued to receive UDCA as background therapy.

-

Primary Endpoint: A composite biochemical response at 12 months, defined as an ALP level <1.67 times the upper limit of normal (ULN), with a ≥15% decrease from baseline, and a normal total bilirubin level.

-

Key Secondary Endpoints: Normalization of ALP at 12 months and the change in the pruritus Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus (baseline NRS ≥4).

-

Pruritus Assessment: Pruritus was assessed using a daily electronic diary where patients recorded the severity of their worst itch over the previous 24 hours on an 11-point NRS (0=no itch, 10=worst imaginable itch).

ENHANCE Trial (Phase 3)

-

Study Design: A 52-week, multicenter, double-blind, randomized, placebo-controlled trial (terminated early).

-

Participants: Patients with PBC with an inadequate response to or intolerance to UDCA.

-

Intervention: Patients were randomized 1:1:1 to receive this compound 5 mg, this compound 10 mg, or placebo orally once daily.

-

Endpoints (amended to 3 months): The primary and key secondary endpoints were the same as in the RESPONSE trial.

ASSURE Study (Open-Label Extension)

-

Study Design: An open-label, long-term extension study.

-

Participants: Patients with PBC who had previously participated in a this compound clinical trial.

-

Intervention: All patients received this compound 10 mg once daily, with the option to down-titrate to 5 mg for tolerability.

-

Primary Objective: To evaluate the long-term safety and tolerability of this compound. Efficacy was assessed as a secondary objective.

Preclinical and In Vitro Experimental Methodologies

Gene Expression Analysis (qPCR)

-

Objective: To quantify the mRNA levels of target genes (e.g., CYP7A1, FGF21) in liver tissue or cultured cells following this compound treatment.

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from liver tissue homogenates or cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., PrimeScript RT Reagent Kit, Takara Bio).

-

Real-Time qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., β-actin or GAPDH), and a qPCR master mix (e.g., SYBR Green).

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

-

Protein Quantification (ELISA)

-

Objective: To measure the concentration of proteins, such as FGF21, in serum or cell culture supernatant.

-

Protocol Outline (using a commercial sandwich ELISA kit):

-

Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for the target protein is used.

-

Sample and Standard Incubation: Standards with known concentrations of the target protein and unknown samples are added to the wells and incubated to allow the protein to bind to the capture antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for the target protein is added to the wells and incubated.

-

Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.

-

Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve.

-

Histological Assessment of Liver Fibrosis

-

Objective: To visualize and quantify collagen deposition in liver tissue as a measure of fibrosis.

-

Protocol Outline (Sirius Red Staining):

-

Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 μm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Staining: The slides are stained with a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for a specified time (e.g., 1 hour). This stains collagen fibers red. A counterstain (e.g., Fast Green) may be used to stain non-collagenous tissue green.

-

Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a coverslip.

-

Image Acquisition and Analysis: The stained sections are imaged using a light microscope. The fibrotic area is quantified using image analysis software by measuring the percentage of the total tissue area that is positively stained for collagen.

-

Immunohistochemistry (IHC) for Inflammatory Markers

-

Objective: To detect and localize inflammatory cells (e.g., macrophages) in liver tissue.

-

Protocol Outline (for a macrophage marker like CD68):

-

Tissue Preparation and Antigen Retrieval: Similar to histological staining, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is then performed to unmask the antigenic sites, often by heat-induced epitope retrieval in a buffer solution.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD68).

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added. The label can be an enzyme (e.g., HRP) or a fluorophore.

-

Detection: If an enzyme-labeled secondary antibody is used, a chromogenic substrate is added to produce a colored precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, cleared, and mounted.

-

Analysis: The presence and distribution of the stained cells are evaluated by microscopy.

-

Visualizations

Signaling Pathway of this compound's Anti-Cholestatic Action

References

- 1. researchgate.net [researchgate.net]

- 2. Psychometric validation of the Worst Itch Numerical Rating Scale (WI-NRS) and other patient-reported outcome measures for assessing severity and impact of pruritus in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Phase 3 Trial of this compound in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

Seladelpar: A Selective PPAR-δ Agonist for the Treatment of Primary Biliary Cholangitis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ), a nuclear receptor that plays a critical role in the regulation of metabolic and inflammatory pathways.[1] Recently approved for the treatment of Primary Biliary Cholangitis (PBC), this compound offers a novel therapeutic approach for patients with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, summarizing key clinical trial data, and detailing experimental methodologies. Visualizations of the core signaling pathway and a representative clinical trial workflow are provided to facilitate a comprehensive understanding of this first-in-class therapeutic agent.

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure.[4] While UDCA has been the cornerstone of PBC management, a significant proportion of patients exhibit an inadequate biochemical response, remaining at risk of disease progression.[3] this compound (brand name Livdelzi) emerges as a targeted therapy designed to address the underlying pathophysiology of PBC through the selective activation of PPAR-δ.

Chemical Structure and Properties:

This compound is an orally bioavailable small molecule.

-

Chemical Name: 2-[4-[[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

-

Molecular Formula: C21H23F3O5S

-

Molecular Weight: 444.47 g/mol

This compound is administered as a lysine dihydrate salt in its approved formulation.

Mechanism of Action: Selective PPAR-δ Agonism

This compound's therapeutic effects in PBC are mediated through its selective activation of PPAR-δ, a ligand-activated transcription factor expressed in various tissues, including key liver cells such as hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells. Unlike other PPAR isoforms (α and γ), PPAR-δ activation by this compound initiates a distinct signaling cascade that leads to the reduction of bile acid synthesis and inflammation.

The primary mechanism involves the following steps:

-

PPAR-δ Activation: this compound binds to and activates PPAR-δ in hepatocytes.

-

FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key hepatokine.

-

JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.

-

CYP7A1 Repression: The activated JNK pathway leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.

-

Reduced Bile Acid Synthesis: The downregulation of CYP7A1 results in a significant reduction in the overall synthesis of bile acids, thereby alleviating cholestasis and its associated cellular injury.

This pathway operates independently of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid homeostasis. In addition to its effects on bile acid synthesis, this compound's activation of PPAR-δ has been shown to have anti-inflammatory and anti-fibrotic effects.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in reducing bile acid synthesis.

Summary of Clinical Trial Data

This compound has undergone rigorous evaluation in several key clinical trials, most notably the Phase 3 trials RESPONSE and ENHANCE, and the long-term extension study, ASSURE. These studies have consistently demonstrated this compound's efficacy in improving biochemical markers of cholestasis and liver injury, as well as patient-reported symptoms like pruritus.

Efficacy Data

The primary efficacy endpoint in these trials was a composite biochemical response, defined as:

-

Alkaline Phosphatase (ALP) < 1.67 x Upper Limit of Normal (ULN)

-

A decrease in ALP of ≥ 15% from baseline

-

Total bilirubin (TB) ≤ ULN

Table 1: Key Efficacy Outcomes of this compound in Clinical Trials

| Trial | Treatment Group | N | Primary Composite Response Rate | ALP Normalization Rate | Pruritus Reduction (NRS ≥4 at baseline) |

| RESPONSE | This compound 10 mg | 128 | 61.7% | 25.0% | -3.2 points (vs. -1.7 for placebo) |

| Placebo | 65 | 20.0% | 0% | ||

| ENHANCE (3 months) | This compound 10 mg | 89 | 78.2% | 27.3% | -3.14 points (vs. -1.55 for placebo) |

| This compound 5 mg | 89 | 57.1% | 5.4% | - | |

| Placebo | 87 | 12.5% | 0% | ||

| ASSURE (12 months) | This compound 10 mg | 148 | 70% | - | Sustained reduction |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The incidence of adverse events has been comparable between the this compound and placebo groups.

Table 2: Common Adverse Events (≥5% in this compound Arm and > Placebo) in the RESPONSE Trial

| Adverse Event | This compound 10 mg (N=128) | Placebo (N=65) |

| Headache | 8% | 3% |

| Abdominal Pain | 7% | 2% |

| Nausea | 6% | 5% |

| Abdominal Distension | 6% | 3% |

| Dizziness | 5% | 2% |

No treatment-related serious adverse events were reported in the pivotal RESPONSE trial.

Experimental Protocols

Detailed, proprietary standard operating procedures for the clinical trials are not publicly available. However, the methodologies can be summarized based on the published trial designs.

Representative Clinical Trial Workflow: The RESPONSE Study

The RESPONSE trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with PBC.

Caption: Workflow of the Phase 3 RESPONSE clinical trial.

Key Methodologies

-

Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC and an inadequate response (ALP ≥ 1.67x ULN) or intolerance to a stable dose of UDCA for at least 12 months.

-

Diagnosis of PBC: Confirmed by at least two of the following criteria: 1) history of elevated ALP for at least six months, 2) positive anti-mitochondrial antibodies (AMA) or PBC-specific anti-nuclear antibodies (ANA), and 3) liver biopsy consistent with PBC.

-

Intervention: Oral administration of this compound (10 mg daily) or a matching placebo.

-

Biochemical Assessments: Blood samples were collected at baseline and at regular intervals throughout the study. Key parameters included ALP, total bilirubin, aminotransferases (ALT, AST), and gamma-glutamyl transferase (GGT). Central laboratories were used for analysis to ensure consistency.

-

Pruritus Assessment: Patient-reported pruritus was assessed using a numerical rating scale (NRS), ranging from 0 (no itch) to 10 (worst imaginable itch). This was typically assessed at baseline and at specified follow-up visits.

-

Safety Assessments: Adverse events were recorded at each study visit. Standard laboratory safety tests (hematology, clinical chemistry) and vital signs were monitored throughout the trial.

Conclusion

This compound represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its novel mechanism of action as a selective PPAR-δ agonist provides a targeted approach to reducing the cholestatic and inflammatory processes that drive PBC pathogenesis. Robust clinical trial data have demonstrated its efficacy in improving liver biochemistry and alleviating pruritus, with a favorable safety profile. As a first-in-class agent, this compound offers a much-needed therapeutic option for patients with PBC who have an inadequate response to or are intolerant of current standard of care, with the potential to alter the long-term course of this chronic liver disease. Further long-term studies will continue to elucidate the full clinical benefits of this promising new therapy. long-term studies will continue to elucidate the full clinical benefits of this promising new therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective PPARδ agonist this compound suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 3 Trial of this compound in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENHANCE: this compound in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Response to or an Intolerance to Ursodeoxycholic Acid (UDCA) [clinicaltrials.stanford.edu]

The Effect of Seladelpar on Bile Acid Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist, has emerged as a significant therapeutic agent for primary biliary cholangitis (PBC).[1][2] Its mechanism of action extends beyond general anti-inflammatory effects to the direct modulation of bile acid homeostasis. Preclinical and clinical data have robustly demonstrated that this compound suppresses the synthesis of bile acids by downregulating the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][3][4] This effect is primarily mediated through a novel signaling cascade involving Fibroblast Growth Factor 21 (FGF21) and the c-Jun N-terminal kinase (JNK) pathway, independent of the traditional Farnesoid X receptor (FXR) pathway. This technical guide provides an in-depth review of the molecular mechanism, summarizes key quantitative clinical data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.

Molecular Mechanism of Action

This compound exerts its influence on bile acid synthesis through a distinct signaling pathway initiated by the activation of PPARδ, a nuclear receptor highly expressed in hepatocytes.

-

PPARδ Activation : As a selective agonist, this compound binds to and activates PPARδ in hepatocytes.

-

FGF21 Upregulation : Activated PPARδ transcriptionally upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key metabolic hormone.

-

JNK Pathway Activation : Secreted FGF21 acts on hepatocytes to activate the c-Jun N-terminal kinase (JNK) signaling pathway.

-

CYP7A1 Repression : The activation of the JNK pathway leads to the transcriptional repression of the CYP7A1 gene.

-

Reduced Bile Acid Synthesis : As CYP7A1 is the rate-limiting enzyme that converts cholesterol into bile acids, its repression results in a significant decrease in the overall bile acid pool.

This mechanism is notably independent of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid synthesis in response to bile acid levels.

Quantitative Effects on Biomarkers of Bile Acid Synthesis

Clinical trials have consistently demonstrated this compound's effect on key biomarkers associated with bile acid synthesis and cholestasis in patients with PBC. The data below are compiled from the ENHANCE and RESPONSE phase 3 trials and a phase 2 open-label study.

| Biomarker | Study/Dosage | Duration | Result | Citation(s) |

| 7α-hydroxy-4-cholesten-3-one (C4) | Phase 2 / 5/10 mg | 1 Year | -46% reduction from baseline | |

| Phase 2 / 10 mg | 1 Year | -31% reduction from baseline | ||

| Total Serum Bile Acids | Phase 2 | 1 Year | Up to -38% reduction from baseline | |

| Alkaline Phosphatase (ALP) | ENHANCE / 10 mg | 3 Months | 27.3% of patients achieved ALP normalization (vs. 0% placebo) | |

| RESPONSE / 10 mg | 12 Months | 25% of patients achieved ALP normalization (vs. 0% placebo) | ||

| RESPONSE / 10 mg | 12 Months | -42.4% mean reduction from baseline (vs. -4.3% placebo) | ||

| Alanine Aminotransferase (ALT) | ENHANCE / 10 mg | 3 Months | -16.7% mean reduction from baseline (vs. -4% placebo) | |

| RESPONSE / 10 mg | 12 Months | -23.5% mean reduction from baseline (vs. -6.5% placebo) | ||

| Composite Biochemical Response * | ENHANCE / 10 mg | 3 Months | 78.2% of patients achieved response (vs. 12.5% placebo) | |

| RESPONSE / 10 mg | 12 Months | 61.7% of patients achieved response (vs. 20% placebo) |

*Composite Biochemical Response is defined as ALP < 1.67x Upper Limit of Normal (ULN), ≥15% ALP decrease from baseline, and normal total bilirubin.

Experimental Protocols

The following sections detail the methodologies for quantifying the key biomarkers affected by this compound.

Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Serum

Measurement of C4, a direct downstream product of the CYP7A1 enzyme, is a reliable method for assessing the rate of bile acid synthesis.

-

Methodology : Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Protocol Outline :

-

Sample Preparation : To 100 µL of human serum, add a stable isotope-labeled internal standard (e.g., d7-C4) to account for analytical variability.

-

Protein Precipitation : Precipitate proteins by adding 2% formic acid in acetonitrile. Vortex and centrifuge to pellet the precipitate.

-

Extraction : Transfer the supernatant for analysis. In some protocols, a solid-phase extraction (SPE) step may be used for further cleanup and concentration.

-

Chromatographic Separation : Inject the extracted sample onto a C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient mobile phase, typically consisting of water with a formic acid additive and an organic solvent like acetonitrile or methanol, to separate C4 from other serum components.

-

Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both C4 and its deuterated internal standard.

-

Quantification : Construct a calibration curve using a surrogate matrix (a C4-free matrix, such as stripped serum or a protein solution) spiked with known concentrations of C4. Determine the concentration of C4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of Total Bile Acids (TBA) in Serum

This method provides an overall measure of the circulating bile acid pool.

-

Methodology : Enzymatic Cycling Colorimetric Assay.

-

Protocol Outline :

-

Principle : The assay utilizes the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). In the presence of Thio-Nicotinamide Adenine Dinucleotide (Thio-NAD), 3-α-HSD oxidizes bile acids, producing Thio-NADH. In a cycling reaction facilitated by excess NADH, the rate of Thio-NADH formation is amplified.

-

Sample Preparation : Serum samples can often be assayed directly after appropriate dilution with the provided assay buffer.

-

Reaction Setup : Add diluted samples and bile acid standards to a 96-well plate.

-

Enzymatic Reaction : Add a reaction mixture containing 3-α-HSD, Thio-NAD, and NADH to each well to initiate the reaction.

-

Kinetic Measurement : Immediately measure the change in absorbance at 405 nm over time using a microplate reader heated to 37°C. The rate of absorbance increase is directly proportional to the total bile acid concentration in the sample.

-

Quantification : Calculate the TBA concentration in the samples by comparing the measured reaction rate to a standard curve generated from known bile acid concentrations.

-

Analysis of CYP7A1 Gene Expression in Primary Human Hepatocytes

This in-vitro assay directly assesses the transcriptional effect of this compound on its target gene.

-

Methodology : Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR).

-

Protocol Outline :

-

Cell Culture : Culture primary human hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium. Allow cells to attach and form a monolayer.

-

Treatment : Treat hepatocytes with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

-

RNA Isolation : Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR : Perform qPCR using the synthesized cDNA, gene-specific primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

-

Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of CYP7A1 in this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method, after normalizing to the housekeeping gene.

-

Visualized Workflows

References

- 1. ASSURE: An Open Label Long-Term Study to Evaluate the Safety and Tolerability of this compound in Subjects with Primary Biliary Cholangitis (PBC) | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Preclinical Profile of Seladelpar: A Deep Dive into Liver Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar, a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has emerged as a promising therapeutic candidate for various liver diseases.[1][2] Its mechanism of action centers on the regulation of metabolic and inflammatory pathways crucial in the pathogenesis of cholestatic and fibrotic liver conditions.[1][3][4] Preclinical research has been instrumental in elucidating its therapeutic potential, demonstrating significant improvements in markers of liver injury, cholestasis, inflammation, and fibrosis across various animal models. This technical guide provides an in-depth overview of the core preclinical findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound's primary target is the PPAR-δ, a nuclear receptor that, upon activation, modulates the transcription of genes involved in critical pathways of liver homeostasis. Key mechanistic aspects include:

-

Bile Acid Regulation: this compound has been shown to decrease bile acid synthesis. This is achieved, at least in part, through the upregulation of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism contributes to its anti-cholestatic effects.

-

Lipid Metabolism: As a PPAR-δ agonist, this compound influences the expression of genes involved in fatty acid oxidation in both mitochondria and peroxisomes, leading to a reduction in hepatic steatosis.

-

Anti-inflammatory and Anti-fibrotic Effects: Preclinical studies have demonstrated that this compound can reduce the expression of inflammatory markers. It also shows anti-fibrotic activity by decreasing new collagen synthesis and resolving established fibrosis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in various mouse models of liver disease.

Table 1: Effects of this compound in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Vehicle | This compound | Liraglutide | Selonsertib | Obeticholic Acid (OCA) | Reference |

| Plasma ALT (U/L) | High | Significantly Reduced | Significantly Reduced | No Significant Effect | No Significant Effect | |

| Plasma AST (U/L) | High | Significantly Reduced | Significantly Reduced | No Significant Effect | No Significant Effect | |

| Liver Hydroxyproline | High | Stark Reduction | - | - | No Significant Effect | |

| New Collagen Synthesis Rate | High | Stark Reduction | Decreased | - | No Significant Effect | |

| Hepatic Fat Fraction | High | Profound Decrease | Substantial Reduction | - | Substantial Reduction | |

| NAFLD Activity Score (NAS) | High | Decreased (mean of 2.1 points) | - | - | - | |

| Hepatocellular Ballooning | Present | Complete Resolution | - | - | - | |

| Inflammatory mRNA Markers (Cd68, Tgfb1, Ccr2, Ccl2, Lgals3) | Increased | Substantially Reduced | Substantially Reduced | Smaller Reductions | Smaller Reductions | |

| Fibrosis Stage | Bridging Fibrosis | Resolution of Bridging Fibrosis | - | Improved | Improved |

NASH was induced in mice using a high-fat Amylin Liver NASH (AMLN) diet or a diet high in fat, fructose, and cholesterol. Treatment duration was 12 weeks.

Table 2: Effects of this compound in a Mouse Model of Alcohol-Associated Liver Disease

| Parameter | Control | Ethanol | Ethanol + this compound | Reference |

| Liver Damage | Normal | Increased | Prevented and Treated | |

| Gut Barrier Function | Intact | Disrupted | Restored | |

| Bile Acid Homeostasis | Normal | Dysregulated | Restored |

Alcohol-induced liver disease was modeled in C57BL/6 mice fed a Lieber-DeCarli diet containing ethanol for 8 weeks followed by a single binge of ethanol.

Key Experimental Protocols

NASH Mouse Model

-

Animal Model: Male C57BL/6J mice.

-

Diet: A diet high in fat (40%), fructose (20%), and cholesterol (2%) was administered for 43 weeks to induce NASH.

-

Study Design: After diet-induced NASH was confirmed via liver biopsy (steatosis score ≥ 2 and fibrosis stage ≥ 1), mice were randomized into treatment groups.

-

Treatment: Mice were treated daily for 12 weeks with either vehicle, this compound (10 mg/kg), liraglutide, selonsertib, or obeticholic acid (30 mg/kg).

-

Assessments:

-

Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured.

-

Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess the NAFLD Activity Score (NAS) and fibrosis stage.

-

Fibrosis Markers: Liver hydroxyproline content and new collagen synthesis rate were quantified.

-

Gene Expression: Hepatic mRNA levels of inflammatory and fibrotic markers were analyzed.

-

Hepatic Fat: Liver fat fraction was determined.

-

Alcohol-Associated Liver Disease Mouse Model

-

Animal Model: Wild-type C57BL/6 mice.

-

Diet and Treatment: Mice were fed a Lieber-DeCarli diet containing 0%-36% ethanol (caloric) for 8 weeks, followed by a single binge of ethanol (5 g/kg). This compound was administered during the study period.

-

Assessments: The study evaluated the effects of this compound on ethanol-induced liver damage, gut barrier function, and bile acid metabolism.

In Vitro Hepatocyte Studies

-

Cell Culture: Primary hepatocytes were isolated from both mice and humans.

-

Treatment: Hepatocytes were treated with this compound to investigate its direct effects on gene expression.

-

Analysis: The mRNA expression of key genes involved in bile acid synthesis, such as Cyp7a1, was measured.

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of this compound in Bile Acid Synthesis Regulation

Caption: this compound's regulation of bile acid synthesis.

Experimental Workflow for NASH Preclinical Study

Caption: Workflow of the diet-induced NASH mouse model study.

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development in liver diseases. In various well-established animal models, this compound has consistently demonstrated beneficial effects on key pathological features, including cholestasis, steatosis, inflammation, and fibrosis. The elucidation of its mechanism of action, particularly its role in regulating bile acid synthesis via the PPAR-δ/FGF21/JNK pathway, offers a clear rationale for its therapeutic application. The quantitative data and detailed experimental protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals in the field of hepatology. Further investigation into the long-term efficacy and safety of this compound in clinical settings is warranted based on these robust preclinical findings.

References

Seladelpar's Role in Regulating Hepatic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar is a first-in-class, potent, and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates hepatic inflammation, a key pathological feature in chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Non-Alcoholic Steatohepatitis (NASH). Through its targeted action on PPAR-δ, this compound modulates critical metabolic and inflammatory pathways within various liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells.[2][3] This document details the preclinical and clinical evidence supporting this compound's anti-inflammatory effects, summarizes quantitative data from key studies, and provides detailed experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and PPAR-δ

This compound is an orally available small molecule that selectively activates PPAR-δ, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in inflammation, fibrosis, and lipid and bile acid metabolism.[3][4] Unlike other PPAR isoforms, PPAR-δ is broadly distributed across various tissues and is expressed in the key cell types of the liver that are implicated in inflammatory processes. Upon activation by a ligand such as this compound, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Preclinical and clinical data have demonstrated this compound's ability to regulate genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism, storage, and transport.

Mechanism of Action in Hepatic Inflammation

This compound exerts its anti-inflammatory effects in the liver through a multi-faceted mechanism involving direct and indirect regulation of inflammatory pathways.

Regulation of Bile Acid Homeostasis and Cholestasis

A key mechanism underlying this compound's action is its ability to reduce the synthesis of bile acids. This compound upregulates the expression of Fibroblast Growth Factor 21 (FGF21) in hepatocytes. FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. By downregulating CYP7A1, this compound effectively reduces the production of bile acids, thereby alleviating cholestasis and the associated inflammatory response.

Modulation of Inflammatory Cytokines and Chemokines

This compound has been shown to significantly reduce the levels of pro-inflammatory cytokines. A notable example is the reduction of Interleukin-31 (IL-31), a cytokine known to mediate pruritus, a debilitating symptom in cholestatic liver diseases like PBC. Clinical studies have demonstrated a strong correlation between this compound-induced reductions in IL-31 and improvements in pruritus. Furthermore, preclinical studies in a mouse model of NASH have shown that this compound treatment leads to a substantial decrease in the expression of key inflammatory mRNA markers, including Cd68, Tgfb1, Ccr2, Ccl2 (MCP-1), and Lgals3 (Galectin-3). This indicates a broad anti-inflammatory effect on multiple signaling pathways.

Effects on Hepatic Immune Cells

PPAR-δ activation by this compound influences the behavior of resident liver immune cells, particularly Kupffer cells (the liver's resident macrophages). PPAR-δ is involved in the alternative activation of Kupffer cells towards an anti-inflammatory M2 phenotype, which helps to resolve inflammation and promote tissue repair. By promoting this anti-inflammatory polarization, this compound can dampen the pro-inflammatory cascade that drives liver injury.

Preclinical and Clinical Evidence

Preclinical Studies in a NASH Mouse Model

In a diet-induced amylin liver NASH (AMLN) mouse model, this compound demonstrated significant improvements in hepatic inflammation and fibrosis. The AMLN diet, rich in fat, fructose, and cholesterol, induces histopathological features of NASH.

Table 1: Effect of this compound on Inflammatory Gene Expression in a NASH Mouse Model

| Gene Marker | Function | Effect of this compound |

| Cd68 | Macrophage marker | Substantial reduction |

| Tgfb1 | Pro-fibrotic and pro-inflammatory cytokine | Substantial reduction |

| Ccr2 | Chemokine receptor involved in monocyte recruitment | Substantial reduction |

| Ccl2 (MCP-1) | Chemokine that recruits monocytes/macrophages | Substantial reduction |

| Lgals3 (Galectin-3) | Pro-inflammatory and pro-fibrotic protein | Substantial reduction |

Clinical Trials in Primary Biliary Cholangitis (PBC)

Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with PBC. The ENHANCE, RESPONSE, and ASSURE studies have provided robust evidence of its anti-inflammatory and anti-cholestatic effects.

Table 2: Key Efficacy Endpoints from the ENHANCE and RESPONSE Phase 3 Trials

| Endpoint | ENHANCE (Month 3) - this compound 10 mg | RESPONSE (Month 12) - this compound 10 mg | Placebo |

| Composite Biochemical Response * | 78.2% (p < 0.0001 vs placebo) | 61.7% (p < 0.001 vs placebo) | 12.5% (ENHANCE), 20.0% (RESPONSE) |

| Alkaline Phosphatase (ALP) Normalization | 27.3% (p < 0.0001 vs placebo) | 25.0% (p < 0.001 vs placebo) | 0% |

| Change in Pruritus NRS | -3.14 (p = 0.02 vs placebo) | -3.2 (p = 0.005 vs placebo) | -1.55 (ENHANCE), -1.7 (RESPONSE) |

| Alanine Aminotransferase (ALT) Reduction | 16.7% (p = 0.03 vs placebo) | - | 4% |

*Composite biochemical response is defined as ALP < 1.67x upper limit of normal (ULN), ≥15% ALP decrease from baseline, and total bilirubin ≤ ULN.

Table 3: Effect of this compound on Serum IL-31 Levels (ENHANCE Study, Month 3)

| Treatment Group | Mean Change in IL-31 (pg/mL) | Percentage Decrease in IL-31 | p-value vs Placebo |

| This compound 5 mg | 3.8 to 1.7 | -30% | 0.0003 |

| This compound 10 mg | 4.2 to 1.7 | -52% | <0.0001 |

| Placebo | 4.3 to 3.9 | +31% | - |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Hepatocytes

Caption: this compound-mediated regulation of bile acid synthesis in hepatocytes.

Experimental Workflow for Preclinical NASH Studies

Caption: Workflow for preclinical evaluation of this compound in a NASH mouse model.

Detailed Experimental Protocols

AMLN Diet-Induced NASH Mouse Model

-

Animals: Male C57BL/6J mice, 5 weeks old.

-

Diet: Amylin liver NASH (AMLN) diet (Research Diets, D09100310) containing 40% fat (18% trans-fat), 40% carbohydrate (20% fructose), and 2% cholesterol.

-

Induction Phase: Mice are fed the AMLN diet ad libitum for 43 weeks to induce advanced histopathological features of NASH.

-

Baseline Biopsy: A baseline liver biopsy is performed 3 weeks before the start of the treatment period.

-

Treatment: Mice are randomized to receive either vehicle control or this compound (e.g., 10 mg/kg body weight) via oral gavage daily for 12 weeks.

Quantification of Liver Hydroxyproline Content

-

Sample Preparation:

-

Snap-freeze remote, non-tumor liver sections in liquid N₂ and store at -80°C.

-

Weigh the frozen tissue and homogenize in 500 µL of water.

-

Add 500 µL of 10.0 N HCl to the homogenate.

-

Hydrolyze the samples at 120°C for 3 hours in a pressure-tight vial.

-

Transfer the supernatant to a 96-well plate and evaporate to dryness.

-

-

Assay:

-

Reconstitute the dried samples and standards.

-

Perform a colorimetric assay using a commercial hydroxyproline assay kit (e.g., Sigma-Aldrich, MAK008) according to the manufacturer's instructions.

-

The principle involves the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colored product.

-

Measure the absorbance at 550-560 nm.

-

-

Calculation: Express hydroxyproline content as µg of hydroxyproline per mg of liver tissue.

Sirius Red Staining for Liver Fibrosis Quantification

-

Tissue Preparation:

-

Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on glass slides.

-

Deparaffinize and rehydrate the tissue sections.

-

-

Staining Procedure:

-

Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

-

Rinse briefly in two changes of acetic acid solution.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Image Analysis:

-

Capture images of the stained sections using a light microscope.

-

Use digital image analysis software (e.g., ImageJ, Visiopharm) to quantify the collagen proportional area (CPA).

-

CPA is calculated as the ratio of the Sirius Red-positive area to the total tissue area.

-

Immunohistochemistry for Inflammatory Markers

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking buffer (e.g., 10% normal goat serum).

-

Primary Antibody Incubation: Incubate sections with primary antibodies against inflammatory markers (e.g., CD68, TNF-α, MCP-1) overnight at 4°C.

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody.

-

Apply an avidin-biotin complex (ABC) peroxidase solution.

-

Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution.

-

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

-

Analysis: Quantify the immunoreactive area using digital image analysis software.

Clinical Trial Methodologies (ENHANCE, RESPONSE, ASSURE)

-

Study Design: Phase 3, randomized, double-blind, placebo-controlled trials (ENHANCE, RESPONSE) and an open-label, long-term safety and efficacy study (ASSURE).

-

Patient Population: Adults with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).

-

Intervention: Oral this compound (5 mg or 10 mg daily) or placebo, in addition to standard of care (UDCA, where applicable).

-

Primary Efficacy Endpoint (ENHANCE, RESPONSE): Composite biochemical response (ALP < 1.67x ULN, ≥15% ALP decrease, and total bilirubin ≤ ULN) at 3 or 12 months.

-

Key Secondary Endpoints: ALP normalization and change in pruritus as measured by a numerical rating scale (NRS).

-

Pruritus Assessment: Pruritus is assessed using validated instruments such as the NRS (0-10 scale), 5-D Itch Scale, and the PBC-40 questionnaire.

-

Biochemical Assessments: Serum levels of ALP, ALT, AST, total bilirubin, and bile acids are measured at baseline and throughout the study.

Conclusion

This compound represents a targeted therapeutic approach for the management of hepatic inflammation in chronic liver diseases. Its selective activation of PPAR-δ in key liver cell types initiates a cascade of events that lead to the suppression of pro-inflammatory pathways and the amelioration of cholestasis. The robust preclinical and clinical data, supported by detailed mechanistic studies, underscore the potential of this compound as a valuable treatment option. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of PPAR-δ agonism in liver disease and to design future studies in this promising area.

References

- 1. Immunohistochemistry of liver tissue sections [protocols.io]

- 2. ASSURE: An Open Label Long-Term Study to Evaluate the Safety and Tolerability of this compound in Subjects with Primary Biliary Cholangitis (PBC) | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Seladelpar: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Seladelpar (formerly MBX-8025), marketed as Livdelzi®, is a first-in-class, potent, and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ). This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound, culminating in its approval for the treatment of Primary Biliary Cholangitis (PBC). All quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding.

Introduction and Discovery

This compound is an orally administered small molecule developed to target metabolic and inflammatory pathways central to liver diseases.[1] Its journey began at Janssen Pharmaceutica, from where it was licensed by Metabolex in 2006, which later became CymaBay Therapeutics. In 2024, Gilead Sciences acquired CymaBay, incorporating this compound into its liver disease portfolio.

The development of this compound was driven by the need for novel therapies for chronic liver diseases like PBC, where many patients have an inadequate response to first-line therapy.[2][3] The therapeutic rationale was based on the role of PPAR-δ in regulating genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.

Mechanism of Action

This compound is a highly selective agonist for the PPAR-δ nuclear receptor. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

This compound's therapeutic effects in PBC are primarily attributed to its ability to inhibit bile acid synthesis. This is achieved through a distinct signaling pathway:

-

PPAR-δ Activation: this compound binds to and activates PPAR-δ in hepatocytes.

-

FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21).

-

JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.

-

CYP7A1 Repression: The activated JNK pathway leads to the downregulation of CYP7A1, the gene encoding cholesterol 7α-hydroxylase. This enzyme is the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.

-

Reduced Bile Acid Synthesis: The repression of CYP7A1 results in a significant decrease in the production of bile acids, alleviating the cholestatic liver injury characteristic of PBC.

This mechanism is notably independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models.

Preclinical Development

This compound (MBX-8025) underwent extensive preclinical evaluation to determine its potency, selectivity, and efficacy in models of liver disease.

In Vitro Studies

-

Potency and Selectivity: this compound was identified as a potent PPAR-δ agonist with high selectivity over other PPAR isoforms (α and γ). This selectivity is crucial for minimizing off-target effects.

| Parameter | Value | Reference |

| PPAR-δ EC50 | 2 nM | |

| Selectivity vs. PPAR-α | >750-fold | |

| Selectivity vs. PPAR-γ | >2500-fold |

-

Gene Expression: Studies in primary mouse and human hepatocytes confirmed that this compound downregulates Cyp7a1 expression and upregulates Fgf21 expression, consistent with its proposed mechanism of action.

In Vivo Studies

-

Animal Models: The efficacy of this compound was tested in various mouse models of liver disease, including models of non-alcoholic steatohepatitis (NASH) and alcohol-associated liver disease. In these models, this compound demonstrated multiple benefits:

-

Reduced hepatic steatosis

-

Decreased inflammation and fibrosis

-

Improved insulin sensitivity

-

Lowered serum and liver total bile acids

-

| Model | Key Findings | Reference |

| Diabetic Obese Mice (NASH model) | Reversed NASH pathology, abrogated lipotoxicity. | |

| Alcohol-Exposed Mice | Reduced ethanol-induced liver disease, restored gut barrier function. |

Clinical Development

This compound's clinical development program focused on its efficacy and safety in patients with PBC who had an inadequate response to or intolerance to ursodeoxycholic acid (UDCA), the standard first-line therapy. The program included several key Phase 2 and Phase 3 trials.

Key Clinical Trials

-

Phase 2 Program (e.g., NCT02955602): Early phase 2 studies established proof-of-concept, demonstrating that this compound produced dose-dependent, clinically significant improvements in biochemical markers of cholestasis (e.g., alkaline phosphatase) and was generally well-tolerated.

-

ENHANCE (NCT03602560): This Phase 3 study provided robust evidence of this compound's efficacy at 3 months. It was terminated early due to an erroneous safety signal in a separate NASH trial, but the data collected were highly positive.

-

RESPONSE (NCT04620733): This pivotal 12-month, double-blind, placebo-controlled Phase 3 trial was crucial for regulatory approval. It confirmed the efficacy and safety of this compound 10 mg daily.

-

ASSURE (NCT03301506): An ongoing, open-label, long-term extension study to evaluate the long-term safety and tolerability of this compound in patients who have participated in previous this compound trials.

Clinical Efficacy Data

The primary efficacy endpoint in the pivotal trials was a composite biochemical response, defined as:

-

Alkaline phosphatase (ALP) level < 1.67 times the upper limit of normal (ULN)

-

A decrease in ALP of ≥15% from baseline

-

A total bilirubin level ≤ ULN

| Trial | Treatment Arm | N | Primary Composite Response | ALP Normalization | Pruritus Reduction (NRS ≥4) | Reference |

| ENHANCE (3 Months) | This compound 10 mg | 55 | 78.2% (p<0.0001 vs Placebo) | 27.3% (p<0.0001 vs Placebo) | Significant (p<0.02 vs Placebo) | |

| Placebo | 56 | 12.5% | 0% | - | ||

| RESPONSE (12 Months) | This compound 10 mg | 128 | 61.7% (p<0.001 vs Placebo) | 25.0% (p<0.001 vs Placebo) | -3.2 points (vs -1.7 for Placebo, p=0.005) | |

| Placebo | 65 | 20.0% | 0% | - |

Clinical Safety and Tolerability

Across clinical trials, this compound has demonstrated a favorable safety profile. The incidence of adverse events was generally similar between the this compound and placebo groups. Common treatment-emergent adverse events included pruritus, abdominal pain, and headache. Importantly, there were no treatment-related serious adverse events reported in the pivotal RESPONSE study.

| Trial | Treatment Arm | Any Adverse Event | Serious Adverse Event | Reference |

| RESPONSE (12 Months) | This compound 10 mg | 86.7% | 7.0% | |

| Placebo | 84.6% | 6.2% |

Experimental Protocols

This section provides detailed methodologies representative of the key experiments used in the development of this compound.

In Vitro PPAR-δ Transactivation Assay (Synthesized Protocol)

This assay is designed to measure the ability of a test compound to activate the PPAR-δ receptor and initiate the transcription of a reporter gene.

-

Objective: To determine the EC50 of this compound for the human PPAR-δ receptor.

-

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Expression plasmid for a chimeric receptor containing the GAL4 DNA-binding domain fused to the human PPAR-δ ligand-binding domain (LBD).

-

Reporter plasmid containing multiple GAL4 upstream activation sequences (UAS) driving a firefly luciferase gene.

-

Control plasmid constitutively expressing Renilla luciferase (for normalization).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound (test compound) and a known PPAR-δ agonist (positive control).

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

-

Transfection: Co-transfect cells with the PPAR-δ-LBD-GAL4 expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Plating: After transfection, seed the cells into 96-well white-walled assay plates at a density of approximately 10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for 24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a plate-reading luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Competitive Ligand Binding Assay (Synthesized Protocol)

This assay measures the ability of a test compound to displace a known fluorescent ligand from the PPAR-δ LBD, thereby determining its binding affinity (Ki).

-

Objective: To determine the binding affinity (Ki) of this compound for the human PPAR-δ LBD.

-

Materials:

-

Recombinant human PPAR-δ LBD (e.g., GST-tagged).

-

Fluorescent PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).

-

Terbium-labeled anti-GST antibody (for TR-FRET).

-

Assay buffer.

-

This compound (test compound) and a known unlabeled PPAR-δ ligand (positive control).

-

Microplates suitable for fluorescence reading.

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of the PPAR-δ LBD, fluorescent ligand, and antibody in assay buffer at specified concentrations. Prepare serial dilutions of this compound.

-

Assay Reaction: In a 384-well plate, combine the PPAR-δ LBD, terbium-labeled antibody, and the serially diluted this compound (or control).

-

Incubation: Add the fluorescent ligand to all wells to initiate the competition reaction. Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated when the terbium-labeled antibody (donor) and the fluorescent ligand (acceptor) are in close proximity, which occurs when the fluorescent ligand is bound to the LBD.

-

Data Analysis: As the concentration of this compound increases, it displaces the fluorescent ligand, leading to a decrease in the FRET signal. Plot the FRET ratio against the log of the this compound concentration. Fit the data to a competitive binding equation to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Clinical Trial Biochemical Assay: Alkaline Phosphatase (ALP) Measurement (Representative Protocol)

Biochemical markers in clinical trials are measured in a central laboratory to ensure consistency and accuracy.

-

Objective: To quantify serum ALP levels in patient samples from clinical trials.

-

Methodology:

-

Sample Collection: Collect whole blood from patients into serum separator tubes at specified time points as per the clinical trial protocol (e.g., baseline, week 12, week 52).

-

Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Aliquot the serum into cryovials and store frozen at -80°C until analysis.

-

Analysis: Ship frozen samples to a designated central laboratory. At the lab, thaw the samples and analyze for ALP activity using a standardized automated clinical chemistry analyzer (e.g., Roche Cobas, Abbott Architect). The assay is typically a colorimetric rate method based on the hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP) in the presence of a buffer (e.g., AMP buffer) at a standardized temperature (37°C). The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.

-

Quality Control: Run quality control materials with known ALP concentrations at the beginning and end of each batch of patient samples to ensure the accuracy and precision of the assay. All results must fall within pre-defined acceptance ranges. The Upper Limit of Normal (ULN) is established by the central laboratory based on their reference population.

-

Conclusion

The development of this compound represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its discovery as a potent and highly selective PPAR-δ agonist has translated into a robust clinical profile, demonstrating significant improvements in biochemical markers of cholestasis and a meaningful reduction in the debilitating symptom of pruritus. The well-defined mechanism of action, centered on the FGF21-mediated repression of bile acid synthesis, provides a strong scientific foundation for its therapeutic benefits. Supported by a comprehensive preclinical and clinical program, this compound offers a much-needed, well-tolerated, and effective second-line treatment option for patients with PBC.

References

- 1. CymaBay Therapeutics Presents Data Showing this compound Treatment in Primary Biliary Cholangitis (PBC) Correlates with Alleviation of Self-Reported Pruritus and Reduction in Serum IL-31 Levels [prnewswire.com]

- 2. A Phase 3 Trial of this compound in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]

Seladelpar: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (brand name Livdelzi) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. It has received accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult patients who have an inadequate response to or are intolerant to ursodeoxycholic acid (UDCA). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound, including detailed experimental protocols for key assays and a summary of its pharmacokinetic profile.

Molecular Structure

This compound is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is formulated as a lysine dihydrate salt for clinical use.

| Identifier | Value |

| IUPAC Name | 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid |

| Chemical Formula (Free Acid) | C₂₁H₂₃F₃O₅S |

| Molecular Weight (Free Acid) | 444.47 g/mol |

| SMILES (Free Acid) | CCO--INVALID-LINK--COC1=CC=C(C(F)(F)F)C=C1 |

| Chemical Formula (Lysine Dihydrate Salt) | C₂₁H₂₃F₃O₅S·C₆H₁₄N₂O₂·2H₂O |

| Molecular Weight (Lysine Dihydrate Salt) | 626.68 g/mol |

| CAS Number (Free Acid) | 851528-79-5 |

| Brand Names | Livdelzi, Lyvdelzi |

| Developmental Codes | MBX-8025, RWJ-800025 |

Chemical Properties

This compound is a white to off-white powder. Its solubility in water is pH-dependent, being slightly soluble at low pH and very soluble at high pH.

Selectivity

This compound is a highly selective agonist for PPARδ. In vitro studies have demonstrated its potency and selectivity over other PPAR isoforms, PPARα and PPARγ.

| Parameter | PPARδ | PPARα | PPARγ |

| EC₅₀ (nM) | 20.2 | 1640 | 3530 |

| Efficacy (%) | 99.3 | 41.0 | 58.5 |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy is the maximal response induced by the drug.

Pharmacokinetics

Pharmacokinetic data from a study in patients with normal renal function and varying degrees of renal impairment are summarized below. Following a single oral dose of 10 mg this compound, the mean Cmax was observed at a median Tmax of approximately 2.8 hours.

| Parameter | Normal Renal Function (n=12) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=8) | Severe Renal Impairment (n=8) |

| Cmax (ng/mL) | 85.6 (33.37) | 83.8 (36.10) | 82.0 (37.64) | 69.3 (14.65) |

| Tmax (hr) | 2.0 (0.5, 6.0) | 2.8 (1.0, 10.0) | 3.3 (1.0, 6.0) | 2.8 (1.0, 4.0) |

| AUC₀₋inf (hr*ng/mL) | 709 (298.5) | 806 (420.7) | 812 (449.2) | 711 (254.1) |

| t₁/₂ (hr) | 4.8 (1.18) | 7.9 (3.04) | 5.8 (3.52) | 5.1 (1.47) |

Data are presented as mean (SD) for Cmax, AUC₀₋inf, and t₁/₂, and median (range) for Tmax.

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8 and CYP3A4. This leads to the formation of three major, pharmacologically inactive metabolites: this compound sulfoxide (M1), desethyl-Seladelpar (M2), and desethyl-Seladelpar sulfoxide (M3).

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating PPARδ, a nuclear receptor that regulates the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.

The activation of PPARδ by this compound in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade of events ultimately results in the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver injury characteristic of PBC.

Experimental Protocols

TR-FRET Competitive Binding Assay for PPARδ

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the affinity of a test compound for the PPARδ ligand-binding domain (LBD).

Materials:

-

PPARδ-LBD, GST-tagged

-

Tb-anti-GST Antibody

-

Fluormone™ Pan-PPAR Green (fluorescent ligand)

-

TR-FRET PPAR Assay Buffer

-

Dithiothreitol (DTT)

-

Test compound (e.g., this compound)

-

Control Competitor (e.g., GW0742)

-

384-well black polypropylene plates

-

Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495 nm and 520 nm)

Procedure:

-

Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.

-

Prepare Reagent Solutions:

-

Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a known PPARδ ligand (control competitor) at 2x the final desired concentration in the complete assay buffer.

-

Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in the complete assay buffer.

-

PPARδ-LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPARδ-LBD and Tb-anti-GST antibody in the complete assay buffer.

-

-

Assay Assembly:

-

Add 10 µL of the 2x test compound or control dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 4x Fluorescent Ligand Solution to each well.

-

Add 5 µL of the 4x PPARδ-LBD/Antibody Mixture to each well.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-